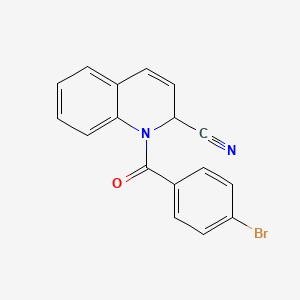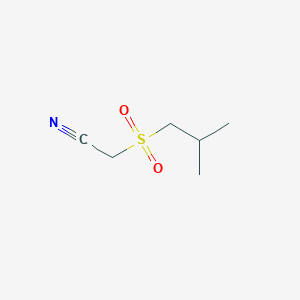![molecular formula C17H16N4OS B12846527 3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile is a complex organic compound that features a combination of pyrimidine, thiophene, and benzonitrile moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Ring Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Coupling Reactions: The pyrimidine and thiophene rings can be coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the Benzonitrile Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and further research could elucidate its mechanism of action and efficacy.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its combination of functional groups may impart unique characteristics, making it valuable for applications in electronics, coatings, or polymers.
Wirkmechanismus
The mechanism of action of (S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-2-yl)benzonitrile: A similar compound with a slight variation in the position of the thiophene ring.
®-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile: The enantiomer of the compound .
Uniqueness
The uniqueness of (S)-3-(5-(2-Amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl)thiophen-3-yl)benzonitrile lies in its specific stereochemistry and the combination of functional groups. This unique structure may confer distinct properties and activities, making it valuable for various applications.
Eigenschaften
Molekularformel |
C17H16N4OS |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
3-[5-[(4S)-2-amino-1,4-dimethyl-6-oxo-5H-pyrimidin-4-yl]thiophen-3-yl]benzonitrile |
InChI |
InChI=1S/C17H16N4OS/c1-17(8-15(22)21(2)16(19)20-17)14-7-13(10-23-14)12-5-3-4-11(6-12)9-18/h3-7,10H,8H2,1-2H3,(H2,19,20)/t17-/m0/s1 |
InChI-Schlüssel |
MLNWGLXMDFUREO-KRWDZBQOSA-N |
Isomerische SMILES |
C[C@]1(CC(=O)N(C(=N1)N)C)C2=CC(=CS2)C3=CC=CC(=C3)C#N |
Kanonische SMILES |
CC1(CC(=O)N(C(=N1)N)C)C2=CC(=CS2)C3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)






![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)

